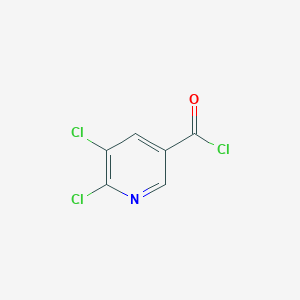

5,6-dichloropyridine-3-carbonyl Chloride

CAS No.: 54127-29-6

Cat. No.: VC2001908

Molecular Formula: C6H2Cl3NO

Molecular Weight: 210.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54127-29-6 |

|---|---|

| Molecular Formula | C6H2Cl3NO |

| Molecular Weight | 210.4 g/mol |

| IUPAC Name | 5,6-dichloropyridine-3-carbonyl chloride |

| Standard InChI | InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H |

| Standard InChI Key | NZEAAWXZOUGYCH-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)Cl)C(=O)Cl |

| Canonical SMILES | C1=C(C=NC(=C1Cl)Cl)C(=O)Cl |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 54127-29-6 |

| Molecular Formula | C₆H₂Cl₃NO |

| Molecular Weight | 210.44 g/mol |

| IUPAC Name | 5,6-dichloropyridine-3-carbonyl chloride |

| InChI | InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H |

| InChIKey | NZEAAWXZOUGYCH-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)Cl)C(=O)Cl |

| PubChem CID | 2782156 |

Physical and Chemical Properties

5,6-Dichloropyridine-3-carbonyl chloride exhibits specific physical and chemical properties that are important for its handling, storage, and application in chemical synthesis.

Table 2: Physical and Chemical Properties of 5,6-Dichloropyridine-3-carbonyl Chloride

| Property | Value |

|---|---|

| Physical State | Solid |

| Density | 1.582 g/cm³ |

| Boiling Point | 265.2°C at 760 mmHg |

| Flash Point | 114.2°C |

| LogP | 2.76740 |

| PSA (Polar Surface Area) | 29.96000 |

| Exact Mass | 208.92000 |

The compound contains three chlorine atoms - two attached to the pyridine ring and one as part of the carbonyl chloride functional group. The carbonyl chloride group is highly reactive toward nucleophiles, making this compound valuable for various synthetic transformations .

Synthesis Methods

The synthesis of 5,6-dichloropyridine-3-carbonyl chloride typically involves the conversion of the corresponding carboxylic acid (5,6-dichloronicotinic acid) to an acid chloride using chlorinating agents.

From 5,6-Dichloronicotinic Acid

The most common synthetic route involves the reaction of 5,6-dichloronicotinic acid (CAS: 41667-95-2) with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The general reaction can be represented as:

5,6-dichloronicotinic acid + SOCl₂ → 5,6-dichloropyridine-3-carbonyl chloride + SO₂ + HCl

Typical reaction conditions include:

-

Temperature: 70-80°C

-

Reaction time: 2-4 hours

-

Solvent: Dichloromethane or toluene

-

Catalyst: Small amount of DMF (dimethylformamide) may be used as a catalyst

The crude product is typically purified by distillation under reduced pressure or recrystallization from suitable solvents.

Chemical Reactivity

The reactivity of 5,6-dichloropyridine-3-carbonyl chloride is primarily governed by its acid chloride group, which readily undergoes nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group readily reacts with various nucleophiles:

-

Reaction with alcohols: Forms esters (5,6-dichloronicotinate esters)

-

Reaction with amines: Forms amides (5,6-dichloronicotinamides)

-

The reaction with ammonia or amines yields 5,6-dichloropyridine-3-carboxamide and its derivatives

-

-

Reaction with water: Forms 5,6-dichloronicotinic acid

-

This hydrolysis reaction represents a degradation pathway for the compound

-

Nucleophilic Aromatic Substitution

In addition to the reactivity of the acid chloride group, the pyridine ring with its chlorine substituents can undergo nucleophilic aromatic substitution reactions. The electron-withdrawing effect of the carbonyl chloride group activates the pyridine ring towards nucleophilic attack, particularly at positions 2 and 4 .

Applications in Synthesis

5,6-Dichloropyridine-3-carbonyl chloride serves as a key intermediate in the synthesis of various compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Agrochemical Applications

In agrochemical synthesis, 5,6-dichloropyridine derivatives are used in the production of:

-

Herbicides

-

Fungicides

-

Insecticides

-

Plant growth regulators

Related Compounds

Several compounds structurally related to 5,6-dichloropyridine-3-carbonyl chloride are noteworthy for their similar synthetic applications or as precursors or derivatives.

Precursors

Table 3: Properties of 5,6-Dichloronicotinic Acid (Precursor)

| Property | Value |

|---|---|

| CAS Number | 41667-95-2 |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192 g/mol |

| Melting Point | 164-168°C (lit.) |

| Boiling Point | 342.1±37.0°C (Predicted) |

| Density | 1.612±0.06 g/cm³ (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| pKa | 2.87±0.10 (Predicted) |

5,6-Dichloronicotinic acid is the direct precursor to 5,6-dichloropyridine-3-carbonyl chloride and is used in the preparation of 5-chloro-6-iodonicotinic acid by iodine displacement .

Esters

Ethyl 5,6-dichloronicotinate (CAS: 401566-69-6) is a common ester derivative with the following properties:

Amides

5,6-Dichloropyridine-3-carboxamide (CAS: 75291-84-8) is formed by the reaction of 5,6-dichloropyridine-3-carbonyl chloride with ammonia:

-

Molecular Formula: C₆H₄Cl₂N₂O

-

It is characterized by two chlorine atoms at the 5th and 6th positions and a carboxamide group at the 3rd position of the pyridine ring

Structural Isomers

Several structural isomers of 5,6-dichloropyridine-3-carbonyl chloride have been reported:

-

2,5-Dichloropyridine-3-carbonyl chloride (CAS: 78686-87-0)

-

2,4-Dichloropyridine-3-carbonyl chloride (CAS: 607351-40-6)

-

5,6-Dichloropyridine-2-carboxylic acid (CAS: 88912-24-7)

-

5,6-Dichloropyridine-3-sulfonyl chloride (CAS: 98121-40-5)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume